molecular formula C34H26O4 B3069459 (R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol CAS No. 756491-51-7

(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol

Cat. No. B3069459
CAS RN: 756491-51-7
M. Wt: 498.6 g/mol
InChI Key: AHWULKUPHJNJHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of binaphthalene, which is a type of polycyclic aromatic hydrocarbon with two naphthalene units connected by a carbon-carbon bond . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .


Synthesis Analysis

There are several methods for synthesizing similar compounds. For example, one method involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Another method involves the reaction of 4-methoxyphenylacetic acid with oxalylchloride, followed by reaction with lithium salt of (S)-4-benzyl-2-oxazolidinone .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods . These studies typically involve the calculation of optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, and chemical reactivity descriptors .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, 4-Methoxyamphetamine is a seratogenic drug of the amphetamine class. The drug acts as a potent and selective serotonin releasing agent. It binds to alpha receptors to mediate these effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the properties of para-, meta- and ortho 4-Methoxyphenyl Piperazine Isomers were analyzed using the Spartan 08 package program .

Scientific Research Applications

Medicinal Chemistry

While not as common as other applications, ®-BINOL derivatives have been explored in medicinal chemistry. For instance:

Mechanism of Action

The mechanism of action for similar compounds has been studied. For example, 4-Methoxyamphetamine is a seratogenic drug of the amphetamine class. The drug acts as a potent and selective serotonin releasing agent. It binds to alpha receptors to mediate these effects .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For example, 4-Methoxyamphetamine has been classified as a dangerous substance due to its potential for CNS depression .

Future Directions

Future research could focus on the synthesis of all four isomers of 4-methoxyphenyl-1,2-propanediol, a potential anti-inflammatory drug, by stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases in a one-pot, two-step cascade with isomeric purities of >99% .

properties

IUPAC Name

1-[2-hydroxy-3-(4-methoxyphenyl)naphthalen-1-yl]-3-(4-methoxyphenyl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26O4/c1-37-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31(33(29)35)32-28-10-6-4-8-24(28)20-30(34(32)36)22-13-17-26(38-2)18-14-22/h3-20,35-36H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWULKUPHJNJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.